molecular formula C21H19N3O2S B3205319 N-(2-methoxyphenyl)-3-(6-phenylimidazo[2,1-b]thiazol-3-yl)propanamide CAS No. 1040643-35-3

N-(2-methoxyphenyl)-3-(6-phenylimidazo[2,1-b]thiazol-3-yl)propanamide

Cat. No.: B3205319
CAS No.: 1040643-35-3
M. Wt: 377.5 g/mol
InChI Key: GAEIWAXAYSCGJE-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-3-(6-phenylimidazo[2,1-b]thiazol-3-yl)propanamide is a useful research compound. Its molecular formula is C21H19N3O2S and its molecular weight is 377.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(2-methoxyphenyl)-3-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2S/c1-26-19-10-6-5-9-17(19)22-20(25)12-11-16-14-27-21-23-18(13-24(16)21)15-7-3-2-4-8-15/h2-10,13-14H,11-12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAEIWAXAYSCGJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CCC2=CSC3=NC(=CN23)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxyphenyl)-3-(6-phenylimidazo[2,1-b]thiazol-3-yl)propanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure comprising a methoxyphenyl group and an imidazo[2,1-b]thiazole moiety. Its molecular formula is C18H18N2O1SC_{18}H_{18}N_{2}O_{1}S with a molecular weight of 306.42 g/mol. The presence of both aromatic and heterocyclic components suggests potential activity in various biological systems.

Biological Activity Overview

The imidazo[2,1-b]thiazole scaffold is recognized for its diverse pharmacological properties, including antitumor and antimicrobial activities. Compounds with this structure have shown significant biological activities in various studies:

  • Antitumor Activity : Research indicates that derivatives of the imidazo[2,1-b]thiazole structure exhibit potent cytotoxicity against cancer cell lines. For instance, a study found that certain derivatives showed IC50 values as low as 0.002 µM against FLT3-dependent human acute myeloid leukemia (AML) cell line MV4-11 .
  • Antimicrobial Properties : Compounds containing the imidazo[2,1-b]thiazole moiety have also been evaluated for their antimicrobial activity, showing promise against various pathogens .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings from SAR analyses include:

Compound NameStructure FeaturesBiological Activity
6-Methyl-N′-(2-oxoindolin-3-ylidene)imidazo[2,1-b]thiazoleContains imidazo[2,1-b]thiazole coreAnticancer activity (IC50 = 8.38 µM)
N-(6-Morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamideSimilar thiazole structureCytotoxic against HepG2 cells
4-Chloro-N-(6-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-ylacetamideFeatures piperazine moietyAnticancer activity

The unique combination of a methoxy group on the phenyl ring and the imidazo[2,1-b]thiazole core structure may enhance solubility and bioavailability compared to other compounds .

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various applications:

  • Anticancer Research : A study focused on 6-phenylimidazo[2,1-b]thiazole derivatives demonstrated their efficacy against AML cell lines. The most active compounds exhibited significant inhibition of FLT3 kinase . This suggests that this compound could similarly target FLT3-dependent pathways.
  • Cytotoxicity Studies : In vitro assays have shown that related compounds exhibit selective cytotoxic effects against specific cancer cell lines such as MDA-MB-231 and HepG2 . These findings indicate that structural modifications can lead to enhanced therapeutic profiles.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-methoxyphenyl)-3-(6-phenylimidazo[2,1-b]thiazol-3-yl)propanamide
Reactant of Route 2
Reactant of Route 2
N-(2-methoxyphenyl)-3-(6-phenylimidazo[2,1-b]thiazol-3-yl)propanamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.